(1S,5S,7S)-7-(furan-2-yl)-3-(2-phenylethyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one
Description
(1S,5S,7S)-7-(furan-2-yl)-3-(2-phenylethyl)-3,8-diazatricyclo[63001,5]undecan-2-one is a complex organic compound characterized by its unique tricyclic structure
Properties
IUPAC Name |
(1S,5S,7S)-7-(furan-2-yl)-3-(2-phenylethyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c24-20-21-10-5-11-23(21)18(19-8-4-13-25-19)14-17(21)15-22(20)12-9-16-6-2-1-3-7-16/h1-4,6-8,13,17-18H,5,9-12,14-15H2/t17-,18-,21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPSXSAPLWQSBD-WFXMLNOXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC23C(CC(N2C1)C4=CC=CO4)CN(C3=O)CCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@]23[C@@H](C[C@H](N2C1)C4=CC=CO4)CN(C3=O)CCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5S,7S)-7-(furan-2-yl)-3-(2-phenylethyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tricyclic core, the introduction of the furan ring, and the attachment of the phenylethyl group. Common synthetic routes may involve:
Cyclization Reactions: Formation of the tricyclic core through cyclization reactions under specific conditions.
Furan Ring Introduction: Incorporation of the furan ring using furan derivatives and appropriate catalysts.
Phenylethyl Group Attachment: Addition of the phenylethyl group via substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,5S,7S)-7-(furan-2-yl)-3-(2-phenylethyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The phenylethyl group can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions vary depending on the desired transformation, often involving controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(1S,5S,7S)-7-(furan-2-yl)-3-(2-phenylethyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S,5S,7S)-7-(furan-2-yl)-3-(2-phenylethyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tricyclic structures with furan and phenylethyl groups, such as:
(1S,5S,7S)-7-(furan-2-yl)-3-(2-phenylethyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one analogs: Compounds with slight modifications in the tricyclic core or substituents.
Dichloroanilines: Compounds with aniline rings substituted with chlorine atoms.
Uniqueness
The uniqueness of this compound lies in its specific tricyclic structure and the presence of both furan and phenylethyl groups, which confer distinct chemical and biological properties.
This detailed article provides a comprehensive overview of (1S,5S,7S)-7-(furan-2-yl)-3-(2-phenylethyl)-3,8-diazatricyclo[63001,5]undecan-2-one, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
